molecular formula C26H27N7O3S2 B2892437 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714945-96-7

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2892437
CAS No.: 714945-96-7
M. Wt: 549.67
InChI Key: UDFQYHPSPHTKQN-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27N7O3S2 and its molecular weight is 549.67. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Studies

Studies have focused on synthesizing novel derivatives and analyzing their structures for potential applications in medicinal chemistry. For instance, research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds as anti-inflammatory and analgesic agents showcases the versatility of these chemical frameworks. These compounds have been evaluated for their COX-1/COX-2 inhibition properties, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Pharmacological Activities

Another line of research has involved the synthesis of derivatives with cardiovascular activities, examining their potential in electrocardiographic, antiarrhythmic, and hypotensive applications. These studies reveal the compound's analogs exhibit significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular therapy (Chłoń-Rzepa et al., 2004).

Antimicrobial and Antibacterial Applications

Explorations into the antibacterial activity of derivatives, such as 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones, have shown these new compounds can be screened for antibacterial activity, providing a foundation for developing novel antimicrobial agents (Vartale et al., 2008).

Antiasthmatic Potential

Research aimed at developing compounds for antiasthmatic activity has led to the synthesis of xanthene derivatives, exhibiting promising vasodilatory and antiasthmatic properties. These findings suggest the potential of these compounds in treating respiratory conditions (Bhatia et al., 2016).

Future Directions

: Tung Truong Thanh, Huy Luong Xuan, and Thang Nguyen Quoc. “Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria.” RSC Advances, 2021, 11, 46, 29075-29082. Link : “2-(2-BENZOTHIAZOLYL)ACETIC ACID ETHYL ESTER.” ChemicalBook. Link : “Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as potential antitubercular agents.” RSC Advances, 2022, 12, 27, 16755-16761. Link

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O3S2/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-5-3-4-6-20(19)38-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQYHPSPHTKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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